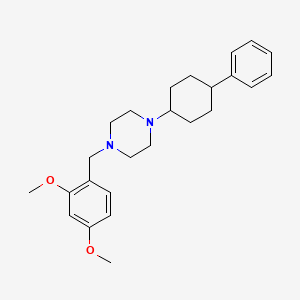![molecular formula C14H15BrO4 B10877014 (2E)-3-[3-bromo-5-ethoxy-4-(prop-2-en-1-yloxy)phenyl]prop-2-enoic acid](/img/structure/B10877014.png)
(2E)-3-[3-bromo-5-ethoxy-4-(prop-2-en-1-yloxy)phenyl]prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(ALLYLOXY)-3-BROMO-5-ETHOXYPHENYL]ACRYLIC ACID is an organic compound characterized by the presence of an allyloxy group, a bromine atom, and an ethoxy group attached to a phenyl ring, which is further connected to an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(ALLYLOXY)-3-BROMO-5-ETHOXYPHENYL]ACRYLIC ACID typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-3-ethoxyphenol and allyl bromide.
Allylation: The first step involves the allylation of 4-bromo-3-ethoxyphenol using allyl bromide in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like acetone. This reaction forms 4-(allyloxy)-3-bromo-5-ethoxyphenol.
Acryloylation: The next step is the acryloylation of the intermediate product. This can be achieved by reacting 4-(allyloxy)-3-bromo-5-ethoxyphenol with acryloyl chloride in the presence of a base such as triethylamine (TEA) in an inert solvent like dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations would be essential.
Chemical Reactions Analysis
Types of Reactions
3-[4-(ALLYLOXY)-3-BROMO-5-ETHOXYPHENYL]ACRYLIC ACID can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form an epoxide or an aldehyde under appropriate conditions.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate (KMnO4) for aldehyde formation.
Reduction: Catalytic hydrogenation using Pd/C and hydrogen gas.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Epoxides or aldehydes.
Reduction: De-brominated phenyl acrylic acid derivatives.
Substitution: Phenyl acrylic acid derivatives with various substituents replacing the bromine atom.
Scientific Research Applications
3-[4-(ALLYLOXY)-3-BROMO-5-ETHOXYPHENYL]ACRYLIC ACID has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the synthesis of polymers and materials with specific properties such as enhanced thermal stability and mechanical strength.
Mechanism of Action
The mechanism by which 3-[4-(ALLYLOXY)-3-BROMO-5-ETHOXYPHENYL]ACRYLIC ACID exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine atom and the allyloxy group can influence the compound’s reactivity and binding affinity, affecting its biological activity.
Comparison with Similar Compounds
Similar Compounds
3-[4-(ALLYLOXY)-3-CHLORO-5-ETHOXYPHENYL]ACRYLIC ACID: Similar structure but with a chlorine atom instead of bromine.
3-[4-(ALLYLOXY)-3-METHOXY-5-ETHOXYPHENYL]ACRYLIC ACID: Similar structure but with a methoxy group instead of bromine.
3-[4-(ALLYLOXY)-3-BROMO-5-METHYLPHENYL]ACRYLIC ACID: Similar structure but with a methyl group instead of an ethoxy group.
Uniqueness
The uniqueness of 3-[4-(ALLYLOXY)-3-BROMO-5-ETHOXYPHENYL]ACRYLIC ACID lies in the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the bromine atom can enhance its reactivity in substitution reactions, while the allyloxy and ethoxy groups can influence its solubility and interaction with biological targets.
This compound’s distinct combination of functional groups makes it a valuable tool in various fields of research, offering unique properties that can be leveraged for specific applications.
Properties
Molecular Formula |
C14H15BrO4 |
|---|---|
Molecular Weight |
327.17 g/mol |
IUPAC Name |
(E)-3-(3-bromo-5-ethoxy-4-prop-2-enoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C14H15BrO4/c1-3-7-19-14-11(15)8-10(5-6-13(16)17)9-12(14)18-4-2/h3,5-6,8-9H,1,4,7H2,2H3,(H,16,17)/b6-5+ |
InChI Key |
PKMIERWGTBJHJG-AATRIKPKSA-N |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C/C(=O)O)Br)OCC=C |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=CC(=O)O)Br)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-methoxyphenoxy)-N'-[(3Z)-2-oxo-1-(piperidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B10876934.png)
![2-({[(2E)-3-phenylprop-2-enoyl]carbamoyl}amino)ethyl (2E)-3-phenylprop-2-enoate](/img/structure/B10876952.png)
![N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)-4-methoxybenzamide](/img/structure/B10876954.png)

![4-[(E)-(2-carbamothioylhydrazinylidene)methyl]phenyl benzenesulfonate](/img/structure/B10876960.png)

![N-{4-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}furan-2-carboxamide](/img/structure/B10876965.png)
![2-(4-methoxyphenyl)-N'-({[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)acetohydrazide](/img/structure/B10876971.png)
![(4Z)-4-{1-[(4-chloro-2,5-dimethoxyphenyl)amino]ethylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10876982.png)
![2-{[4-(2,4-dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}phthalazin-1(2H)-one](/img/structure/B10876997.png)
![2-{[5-(acetylamino)-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-benzylacetamide](/img/structure/B10876998.png)
![2-{[5-(2-chlorobenzyl)-4-hydroxy-6-methylpyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B10876999.png)
![N-benzyl-3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B10877000.png)
![(2E)-3-[5-bromo-2-(carboxymethoxy)phenyl]prop-2-enoic acid](/img/structure/B10877003.png)
